Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-
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Overview
Description
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- is an organic compound with the molecular formula C17H25N It is a derivative of benzenemethanamine, where the amine group is substituted with a cyclohexyl and a butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- typically involves the reaction of benzenemethanamine with cyclohexyl and butenyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where the cyclohexylmagnesium bromide reacts with benzenemethanamine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylamines.
Scientific Research Applications
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of the cyclohexyl and butenyl groups.
Benzenemethanamine, N-(1-methylethyl)-: Another similar compound with an isopropyl group.
Uniqueness
Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
206768-92-5 |
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Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
(1R)-N-benzyl-1-cyclohexylbut-3-en-1-amine |
InChI |
InChI=1S/C17H25N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h2-3,5-6,10-11,16-18H,1,4,7-9,12-14H2/t17-/m1/s1 |
InChI Key |
RGTCJFMPLVESKN-QGZVFWFLSA-N |
Isomeric SMILES |
C=CC[C@H](C1CCCCC1)NCC2=CC=CC=C2 |
Canonical SMILES |
C=CCC(C1CCCCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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